molecular formula C6H5BrS2 B567184 5-Bromo-1,3-benzenedithiol CAS No. 1219501-75-3

5-Bromo-1,3-benzenedithiol

Cat. No. B567184
M. Wt: 221.13
InChI Key: AHHCKAJHIBGSHJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-benzenedithiol, also known as 1-Bromo-3,5-dimercaptobenzene, is a chemical compound with the molecular formula C6H5BrS2 and a molecular weight of 221.13 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-benzenedithiol consists of a benzene ring substituted with a bromine atom and two thiol groups .


Physical And Chemical Properties Analysis

5-Bromo-1,3-benzenedithiol is a solid substance at 20°C . .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-1,3-benzenedithiol has been implicated in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. For example, a study on the annulation of bromoenals and 1,2-benzenedithiol developed [3 + 4] and [2 + 4] annulations in the presence or absence of N-heterocyclic carbene, respectively. This process involves base-promoted [2 + 4] annulation followed by carbene-catalyzed ring-expansion, showcasing the compound's role in facilitating complex chemical transformations (Xia, Chen, & Ye, 2018).

Molecular Electronics

In molecular electronics, 5-Bromo-1,3-benzenedithiol has been studied for its electromechanical properties. A notable investigation into mechanically controlled molecular orbital alignment in single molecule junctions revealed that the conductance of a molecular junction can be significantly influenced by mechanical stretching and compression, attributed to strain-induced shifts in molecular orbitals. This research highlights the potential of 5-Bromo-1,3-benzenedithiol derivatives in the development of nanoelectronic devices and sensors (Bruot, Hihath, & Tao, 2011).

Material Science

The synthesis of dithiaboroles and their subsequent transformation into functionalized benzenedithiolenes and their complexes have been explored, showing the applicability of 5-Bromo-1,3-benzenedithiol derivatives in material science. These compounds have been used to create paramagnetic Ni(III) and Co(III) complexes, highlighting their utility in the synthesis of novel materials with potential applications in catalysis and as ligands in organometallic chemistry (Schlindwein et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Bromo-1,3-benzenedithiol have been synthesized for their potential inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes mellitus. One study demonstrated the synthesis and evaluation of a compound with significant inhibitory activity, suggesting the therapeutic potential of 5-Bromo-1,3-benzenedithiol derivatives in diabetes management (Huang Zhi-qiang, 2011).

Safety And Hazards

5-Bromo-1,3-benzenedithiol can cause skin and eye irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, and avoid contact with skin and eyes .

properties

IUPAC Name

5-bromobenzene-1,3-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCKAJHIBGSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659956
Record name 5-Bromobenzene-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-benzenedithiol

CAS RN

1219501-75-3
Record name 5-Bromobenzene-1,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-benzenedithiol
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